2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine, also known as 2-fluoro-1-naphthalen-1-ylethanamine, is a chemical compound characterized by its molecular formula and a molecular weight of 201.24 g/mol. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The presence of a fluorine atom and an amine group in its structure enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving the introduction of the fluorine atom and the amine group to naphthalene derivatives. It is commercially available for research purposes and can be sourced from chemical suppliers specializing in organic compounds.
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine falls under the category of fluorinated organic compounds. It is classified as an amine due to the presence of the amine functional group, which plays a crucial role in its reactivity and interaction with biological systems.
The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine typically involves several key steps:
A common synthetic route includes reacting 2-fluoronaphthalene with ethylamine under controlled conditions, often utilizing catalysts to enhance yield and purity. The reaction conditions, such as temperature and pressure, are meticulously optimized to achieve high-quality products. Industrial production methods mirror laboratory synthesis but are scaled for efficiency and cost-effectiveness, employing quality control measures to ensure product consistency.
The molecular structure of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine can be represented by its canonical SMILES notation: C1=CC=C2C(=C1)C=CC=C2C(CF)N
. The compound features a naphthalene ring system with a fluorinated ethylamine side chain.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.24 g/mol |
IUPAC Name | 2-fluoro-1-naphthalen-1-ylethanamine |
InChI | InChI=1S/C12H12FN/c13-8... |
InChI Key | BKYXWZNVVGHSPW-UHFFFAOYSA-N |
Origin of Product | United States |
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. These reactions typically require controlled temperature and pressure to yield desired products efficiently.
The mechanism of action for 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with biological targets through its functional groups. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the amine group can form hydrogen bonds with biomolecules, influencing biological activity and modulating specific pathways .
The physical properties of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Chemical properties include:
Property | Value |
---|---|
Boiling Point | Not readily available |
Melting Point | Not readily available |
These properties are essential for understanding the compound's behavior in various chemical environments .
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine has several applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.: